molecular formula C11H12O3 B12966761 (3-Acetyl-5-methylphenyl)acetic acid

(3-Acetyl-5-methylphenyl)acetic acid

Cat. No.: B12966761
M. Wt: 192.21 g/mol
InChI Key: LOWGLMWUEKPHSO-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-methylphenyl)acetic acid is an organic compound with a molecular formula of C11H12O3 This compound is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-methylphenyl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 3-methylphenylacetic acid as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-methylphenyl)acetic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(3-Carboxy-5-methylphenyl)acetic acid

    Reduction: 2-(3-Hydroxy-5-methylphenyl)acetic acid

    Substitution: 2-(3-Bromo-5-methylphenyl)acetic acid

Scientific Research Applications

2-(3-Acetyl-5-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenylacetic acid moiety can interact with receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the acetyl and methyl groups.

    2-(3,5-Dimethylphenyl)acetic acid: Contains two methyl groups on the phenyl ring.

    2-(3-Acetylphenyl)acetic acid: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3-Acetyl-5-methylphenyl)acetic acid is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3-acetyl-5-methylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7-3-9(6-11(13)14)5-10(4-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

LOWGLMWUEKPHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)CC(=O)O

Origin of Product

United States

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